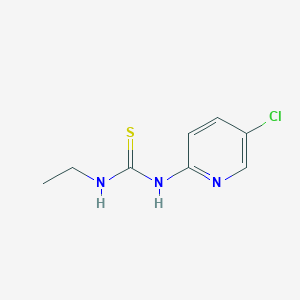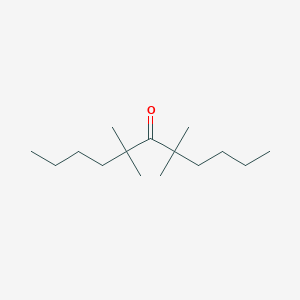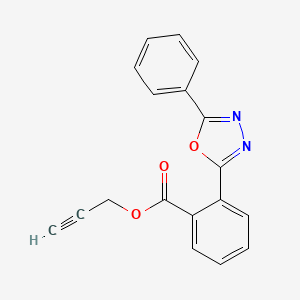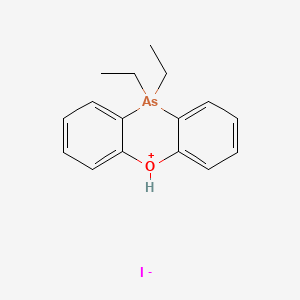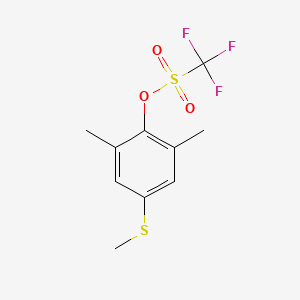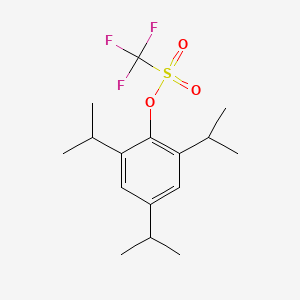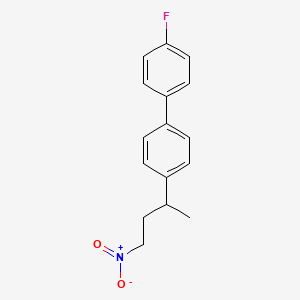
4-Fluoro-4'-(4-nitrobutan-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl is a synthetic organic compound characterized by the presence of a biphenyl core substituted with a fluoro group and a nitrobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common approach is the nitration of 4-fluorobiphenyl followed by alkylation with 4-nitrobutane. The reaction conditions often require the use of strong acids or bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-Fluoro-4’-(4-aminobutan-2-yl)-1,1’-biphenyl.
Reduction: Formation of 4-Fluoro-4’-(4-hydroxybutan-2-yl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-4’-(4-chlorobutan-2-yl)-1,1’-biphenyl
- 4-Fluoro-4’-(4-bromobutan-2-yl)-1,1’-biphenyl
- 4-Fluoro-4’-(4-methylbutan-2-yl)-1,1’-biphenyl
Uniqueness
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl is unique due to the presence of both a fluoro and a nitro group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
60035-08-7 |
|---|---|
Molekularformel |
C16H16FNO2 |
Molekulargewicht |
273.30 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-(4-nitrobutan-2-yl)benzene |
InChI |
InChI=1S/C16H16FNO2/c1-12(10-11-18(19)20)13-2-4-14(5-3-13)15-6-8-16(17)9-7-15/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
GAXDUTSRNCLWGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC[N+](=O)[O-])C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
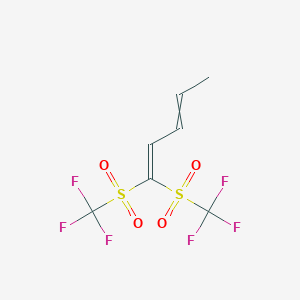
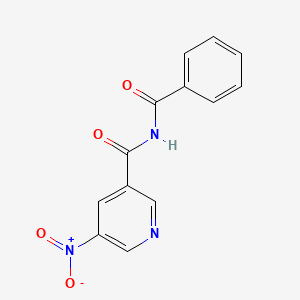
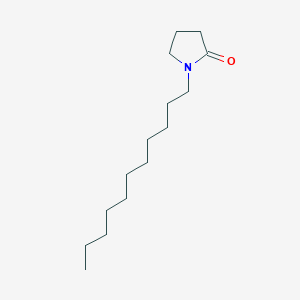
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
